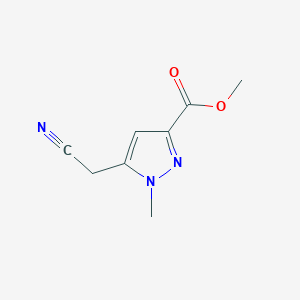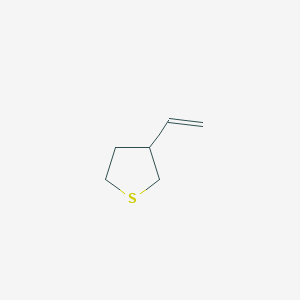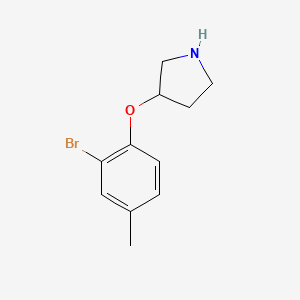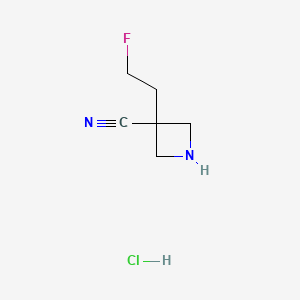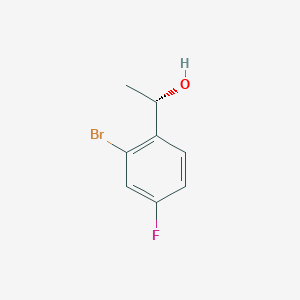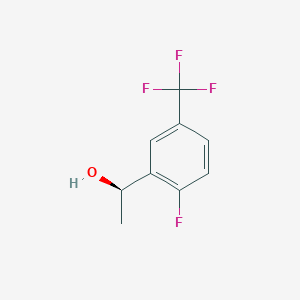
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid is a compound that combines the structural features of indazole and isoxazole. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring, while isoxazole is a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid typically involves the formation of the indazole and isoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the indazole ring can be synthesized by reacting hydrazine with ortho-substituted benzenes, while the isoxazole ring can be formed via the cyclization of nitrile oxides with alkenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or nitro groups.
Aplicaciones Científicas De Investigación
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Medicine: Its potential as an enzyme inhibitor also opens up possibilities for its use in drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Mecanismo De Acción
The mechanism of action of 5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating gout and hyperuricemia . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-Indol-5-yl)isoxazole-3-carboxylic acid: This compound is structurally similar but has the indole ring instead of the indazole ring.
Indazole-3-carboxylic acid: This compound contains the indazole ring but lacks the isoxazole moiety.
Uniqueness
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid is unique due to the combination of the indazole and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile scaffold for drug development.
Propiedades
Fórmula molecular |
C11H7N3O3 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
5-(1H-indazol-7-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)8-4-9(17-14-8)7-3-1-2-6-5-12-13-10(6)7/h1-5H,(H,12,13)(H,15,16) |
Clave InChI |
LWFFITLZOSEELL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C3=CC(=NO3)C(=O)O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


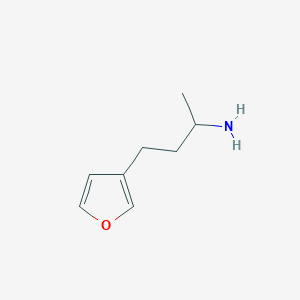
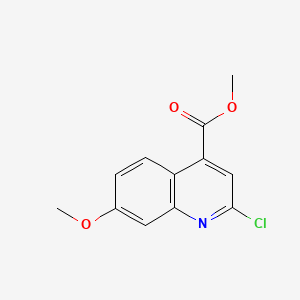
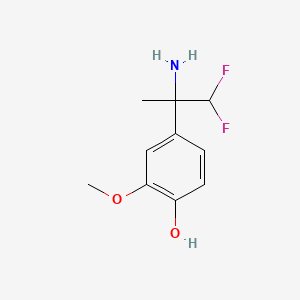

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
